5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20178076
InChI: InChI=1S/C15H9Cl3N4S/c16-11-4-2-10(3-5-11)14-20-21-15(23)22(14)19-8-9-1-6-12(17)13(18)7-9/h1-8H,(H,21,23)/b19-8+
SMILES:
Molecular Formula: C15H9Cl3N4S
Molecular Weight: 383.7 g/mol

5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

CAS No.:

VCID: VC20178076

Molecular Formula: C15H9Cl3N4S

Molecular Weight: 383.7 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol -

Description

5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the class of triazole derivatives. It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, known for its diverse biological activities. The presence of chlorinated aromatic rings in its structure suggests potential applications in medicinal chemistry and material science .

Key Structural Data:

PropertyValue
Molecular FormulaC15H9Cl3N4S
Molecular Weight383.7 g/mol
IUPAC Name3-(4-chlorophenyl)-4-[(E)-(3,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
InChI KeyATPKCTQVDWCBLS-UFWORHAWSA-N

Synthesis and Chemical Reactions

The synthesis of 5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available materials. The process may require specific solvents such as ethanol or methanol and can involve purification methods like recrystallization or chromatography to ensure high yield and purity of the product.

Synthesis Steps:

  • Starting Materials Preparation: The synthesis begins with the preparation of necessary starting materials, often involving chlorinated benzaldehydes and triazole derivatives.

  • Condensation Reaction: A condensation reaction between the benzaldehyde derivative and the triazole compound forms the benzylideneamino moiety.

  • Purification: The final product is purified using methods such as recrystallization or chromatography.

Biological Activities and Applications

This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in both academic and industrial research. The presence of multiple functional groups allows for diverse reactivity patterns, which can be exploited in medicinal chemistry to target specific biological pathways.

Potential Applications:

  • Medicinal Chemistry: The compound's structural features suggest potential applications in developing drugs with antimicrobial or anticancer activities.

  • Material Science: Its unique chemical properties may also be useful in material science applications.

Stability and Storage

Product Name 5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Molecular Formula C15H9Cl3N4S
Molecular Weight 383.7 g/mol
IUPAC Name 3-(4-chlorophenyl)-4-[(E)-(3,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H9Cl3N4S/c16-11-4-2-10(3-5-11)14-20-21-15(23)22(14)19-8-9-1-6-12(17)13(18)7-9/h1-8H,(H,21,23)/b19-8+
Standard InChIKey ATPKCTQVDWCBLS-UFWORHAWSA-N
Isomeric SMILES C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl)Cl
Canonical SMILES C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl)Cl
PubChem Compound 6865560
Last Modified Aug 15 2024

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